(R)-3-amino-4-(2-chlorophenyl)butanoic acid
CAS No.:
Cat. No.: VC13635465
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | (3R)-3-amino-4-(2-chlorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | URIOIHMVAXZFMB-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of (R)-3-amino-4-(2-chlorophenyl)butanoic acid typically involves enantioselective methods to ensure the (R)-configuration. Key approaches include:
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Asymmetric Hydrogenation: Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Rh or Ru complexes) .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the (R)-enantiomer .
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Cobalt-Catalyzed Amidocarbonylation: Reaction of 2-chlorophenylacetaldehyde with acetamide and CO in the presence of cobalt catalysts, as described in related β-amino acid syntheses .
Physicochemical Properties
The 2-chlorophenyl group enhances lipophilicity (logP ≈ 2.1), influencing membrane permeability and bioavailability compared to 3- or 4-chloro isomers .
Analytical Characterization
Chiral Separation
Enantioseparation of β-amino acids is achieved using zwitterionic chiral stationary phases (CSPs). For example:
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Mobile Phase: MeOH/MeCN (50:50) with 25 mM benzylamine and 50 mM acetic acid .
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Retention Order: (R)-enantiomer elutes before (S)-enantiomer on ZWIX(−)™ .
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 7.38–7.25 (m, 4H, Ar-H), 3.72 (t, J = 6.8 Hz, 1H, C3-H), 2.96 (dd, J = 14.0, 6.8 Hz, 1H, C2-H), 2.68 (dd, J = 14.0, 6.8 Hz, 1H, C2-H), 2.40–2.30 (m, 2H, C4-H) .
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a rigid, hydrophobic building block in peptidomimetics. For example, incorporation into cyclic peptides enhances proteolytic stability .
Comparative Analysis with Isomers
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